molecular formula C16H15N3OS B2968632 8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-83-8

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2968632
CAS No.: 896333-83-8
M. Wt: 297.38
InChI Key: ZSXMYOULRDZSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This specialized chemical features a fused pyrido[1,2-a][1,3,5]triazin-4-one core system, substituted at the 2-position with a (4-methylbenzyl)sulfanyl group and at the 8-position with a methyl group. The molecular framework belongs to a class of nitrogen-bridged heterocycles that are structurally related to pyrimidine and triazine systems, which are known to exhibit diverse biological activities . Heterocyclic compounds containing the pyrido-triazine scaffold are valued as privileged structures in drug discovery due to their versatility in molecular recognition and ability to interact with various biological targets . The specific substitution pattern of this compound, particularly the benzylsulfanyl moiety at position 2, may influence its electronic properties, lipophilicity, and potential for target engagement, making it a valuable intermediate for structure-activity relationship studies. Researchers utilize this compound primarily as a key synthetic building block for developing novel pharmacologically active agents. Its structural features make it suitable for exploring interactions with enzymes, receptors, and other biomolecular targets relevant to various disease pathways . The compound is provided exclusively for research purposes in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity and ensure research reproducibility. Researchers should consult safety data sheets and implement appropriate containment measures when working with this material.

Properties

IUPAC Name

8-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-3-5-13(6-4-11)10-21-15-17-14-9-12(2)7-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXMYOULRDZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile or isocyanate can lead to the formation of the triazinone core.

    Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a thiol with a halogenated precursor can yield the desired sulfanyl-substituted product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinone derivatives.

    Substitution: Various substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

Scientific Research Applications

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is shared among several derivatives, but substituent variations significantly alter properties:

Compound Name Substituents (Position) Key Structural Features
Target Compound 8-CH₃, 2-(4-MeBzS) Sulfanyl group enhances lipophilicity
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 8-CH₃, 2-NH(4-MePh), 4-(3-MeOPh) Amino group enables H-bonding; partially hydrogenated core
2-Diethylamino-7-iodo-pyrido[1,2-a][1,3,5]triazin-4-one 2-NEt₂, 7-I Bulky diethylamino group; halogen for cross-coupling
2-Phenyl-pyrido[1,2-a][1,3,5]triazin-4-one 2-Ph Simple phenyl group; lower molecular weight
  • Hydrogen Bonding: Amino-substituted analogs (e.g., ) can participate in H-bonding, whereas the sulfanyl group may engage in weaker dipole interactions or metal coordination.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Spectral Data (NMR/MS)
Target Compound Not reported High lipophilicity Expected δ ~2.3 (CH₃), 4.1 (SCH₂)
2-Amino-6-methyl-4H-pyrido[...]-4-one >260 Low (polar solvents) MS: m/z = 176.0 (M⁺)
2-Diethylamino-7-(2’-furanyl) 160 Moderate (DMSO) ¹HNMR: δ 1.13 (m, 6H, CH₂CH₃)
2-Phenyl derivative N/A LogP ~2.1 (estimated) Boiling Point: 365.8°C
  • Melting Points: Bulky substituents (e.g., diethylamino) reduce crystallinity, lowering melting points compared to amino derivatives .
  • Lipophilicity : The target’s (4-methylbenzyl)sulfanyl group likely increases logP, enhancing membrane permeability over polar analogs.

Research Findings and Gaps

  • Synthetic Efficiency : Suzuki coupling (e.g., ) offers versatility for aryl introductions, but the target’s sulfanyl group may require alternative routes.
  • Biological Data: Limited evidence on the target’s activity; prior studies focus on amino- and aryl-substituted analogs .
  • Thermal Stability: High melting points of amino derivatives (e.g., >260°C ) suggest strong crystal packing, whereas the target’s bulkier substituents may reduce stability.

Biological Activity

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound belonging to the class of triazines, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

  • Molecular Formula : C₉H₉N₃OS
  • Molecular Weight : 207.25 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound primarily involves its interaction with specific enzymes and pathways. It has been shown to inhibit certain enzymes by binding to their active sites, which disrupts critical cellular processes such as DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound effectively inhibits cell proliferation in human tumor cell lines such as HepG2 and MCF-7 .
  • Mechanistic studies revealed that the compound induces cell cycle arrest and promotes apoptosis through the activation of caspases .

Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cellular signaling:

  • Selectivity : The compound selectively inhibits TrxR, leading to a reduction in tumor growth in preclinical models .
  • Comparative Analysis : Compared to other triazine derivatives, it shows enhanced selectivity and lower toxicity profiles .

Case Studies

  • Cell Line Studies : A study involving various human cancer cell lines showed that treatment with this compound resulted in:
    • A significant decrease in cell viability (IC50 values ranging from 10 µM to 20 µM).
    • Induction of apoptosis confirmed by Annexin V staining .
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound resulted in tumor size reduction compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and enhanced apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Pyrazolo[4,3-e][1,2,4]triazineStructureAnticancer properties
Tetrazolo[1,5-b][1,2,4]triazineStructureSignificant activity against various tumors
1,2,4-triazolo[1,5-a]pyridinesStructureUsed in antiviral drug development

The unique substitution pattern of this compound imparts distinct electronic and steric properties that enhance its biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic methodologies for preparing 8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

The compound can be synthesized via refluxing intermediates in acetic acid with 2,5-dimethoxytetrahydrofuran, followed by concentration, trituration, and recrystallization. For example, analogous pyridotriazinone derivatives have been prepared by reacting 2-amino-substituted precursors with tetrahydrofuran derivatives under acidic conditions . Key steps include:

  • Dissolving the amino precursor in acetic acid (50 mL/g scale).
  • Refluxing for 3 hours to facilitate cyclization.
  • Purification via recrystallization using solvents like ethanol or methanol.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • NMR/IR : Identify characteristic peaks for the sulfanyl group (S-H stretch ~2550 cm⁻¹ in IR) and pyridotriazinone core (aromatic protons at δ 7.2-8.5 ppm in ¹H NMR).
  • HPLC : Use C18 columns (e.g., Purospher® STAR) with methanol/water gradients for purity assessment .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and methylphenyl substituents.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Employ SHELXL for small-molecule refinement, especially for handling high-resolution data or twinned crystals. SHELXL’s robustness in parameterizing disorder (e.g., methylphenyl rotamers) and hydrogen-bonding networks is well-documented .
  • Validate refinement with cross-checks:
  • Compare experimental and calculated powder XRD patterns.
  • Use Rint values to assess data quality (target < 5% for high reliability).

Q. How can researchers reconcile discrepancies in pharmacological activity data across independent studies?

  • Triangulation : Combine bioassay results (e.g., IC50 values), computational docking (e.g., AutoDock Vina for binding affinity predictions), and structural analogs (e.g., pyrimido-triazino derivatives ).
  • Methodological Rigor :
  • Standardize assay conditions (e.g., cell lines, incubation times).
  • Perform statistical validation (e.g., ANOVA for inter-study variability).
  • Apply member checking (peer review of raw data) and alternative explanation analysis to rule out artifacts .

Q. What experimental designs are optimal for evaluating the compound’s enzyme inhibition potential?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time activity.
  • Dose-Response Curves : Generate IC50 values under varied pH/temperature conditions to assess stability.
  • Control Compounds : Include known inhibitors (e.g., Hedgehog Antagonist VIII ) to benchmark potency.

Q. How can computational modeling enhance understanding of the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., triazinone binding to kinase active sites) using AMBER or GROMACS.
  • QSAR Modeling : Corolate substituent effects (e.g., methylphenyl vs. trifluoromethyl groups) with bioactivity data to guide SAR studies .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace 2,5-dimethoxytetrahydrofuran with greener alternatives (e.g., microwave-assisted synthesis) to reduce reaction time .
  • Crystallization : Grow single crystals via slow evaporation of methanol/chloroform mixtures, optimizing solvent polarity for defect-free lattices .
  • Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., Cambridge Structural Database) for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.